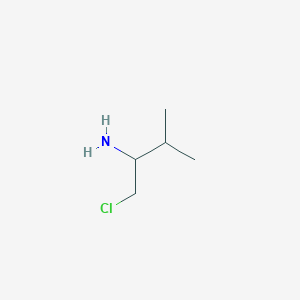
4-(2-Hydroxypropyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The azetidinone ring is a crucial structural component in many antibiotics, including penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . This method is advantageous due to its simplicity and efficiency. Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropyl)azetidin-2-one undergoes various chemical reactions, including acyloxylation, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include 4-acyloxyazetidinones, oxidized derivatives, and substituted azetidinones .
Scientific Research Applications
4-(2-Hydroxypropyl)azetidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of 4-(2-Hydroxypropyl)azetidin-2-one, which is a four-membered lactam with a wide range of biological activities.
Azetidin-3-one: Another derivative of the azetidine ring, differing in the position of the carbonyl group.
Azetidin-4-one: Similar to azetidin-2-one but with the carbonyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group at the 4-position, which can enhance its biological activity and specificity . This modification can also improve the compound’s solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-(2-hydroxypropyl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI Key |
MVIWJSQBOHRRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)

![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)


methanol](/img/structure/B13189738.png)



methanol](/img/structure/B13189756.png)


![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)

